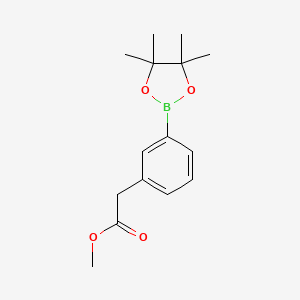

2-(3-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)フェニル)酢酸メチル

説明

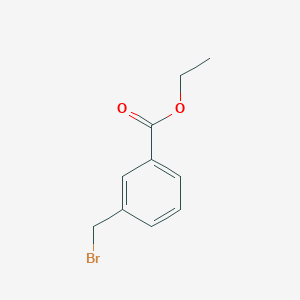

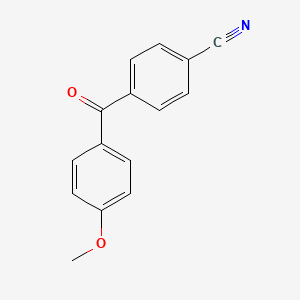

Methyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetate is a useful research compound. Its molecular formula is C15H21BO4 and its molecular weight is 276.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality Methyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

ボリル化反応

この化合物は、特にパラジウム触媒存在下でのアルキルベンゼンのベンジル位C-H結合におけるボリル化反応に用いることができ、ピナコールベンジルボロン酸を生成します .

ヒドロホウ素化

これは、遷移金属触媒を用いたアルキルまたはアリールアルキンおよびアルケンのヒドロホウ素化に有用であると考えられます .

ディールス・アルダー反応

この化合物は、スチレンおよびトランス-β-ニトロスチレンを含むディールス・アルダー反応、ならびにその他の重要な炭素-炭素結合形成反応で役立つ可能性があります .

蛍光プローブおよび分析試薬

この化合物は、そのボロン含有構造により、しばしばこのような用途に用いられるため、蛍光プローブおよび分析試薬として使用できる可能性があります .

鈴木・宮浦クロスカップリング

類似のボロン酸エステルは鈴木・宮浦クロスカップリング反応に用いられ、この化合物がこの分野でも応用できることを示唆しています .

エステル交換反応

これは、エステル化合物を修飾するために重要なエステル交換反応に関与する可能性があります .

モジュレーターおよびインヒビターの合成

この化合物は、γ-セクレターゼ調節のためのアミノチアゾールや、骨髄増殖性疾患の治療のための潜在的なJAK2インヒビターとしてのアミノピリドインドールカルボキサミドなど、モジュレーターやインヒビターの調製に使用できる可能性があります .

作用機序

Target of Action

Compounds with similar structures are often used in organic synthesis as reagents and catalysts .

Mode of Action

It’s known that boronic acids and their derivatives, such as this compound, often act as lewis acids, forming reversible covalent bonds with substances that can donate a pair of electrons .

Biochemical Pathways

Boronic acids and their derivatives are often involved in various carbon-carbon bond-forming reactions, including the suzuki-miyaura cross-coupling reaction .

Result of Action

It’s known that boronic acids and their derivatives can participate in various chemical reactions, leading to the formation of new compounds .

生化学分析

Biochemical Properties

Methyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetate plays a significant role in biochemical reactions, particularly in the context of organic synthesis. This compound interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. One of the primary interactions involves the enzyme palladium, which acts as a catalyst in Suzuki-Miyaura cross-coupling reactions. The boronic ester group in Methyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetate forms a transient complex with the palladium catalyst, enabling the transfer of the boron moiety to an aryl halide, resulting in the formation of a new carbon-carbon bond .

Cellular Effects

The effects of Methyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetate on cellular processes are primarily observed in its role as a reagent in organic synthesis. While direct cellular effects are not extensively documented, its application in the synthesis of bioactive molecules can indirectly influence cell function. For instance, compounds synthesized using Methyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetate may impact cell signaling pathways, gene expression, and cellular metabolism by serving as intermediates or final products in biochemical pathways .

Molecular Mechanism

At the molecular level, Methyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetate exerts its effects through the formation of transient complexes with catalytic metals such as palladium. The boronic ester group in the compound interacts with the palladium catalyst, facilitating the transfer of the boron moiety to an aryl halide. This process involves the formation of a palladium-boron complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps, ultimately leading to the formation of a new carbon-carbon bond .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and reactivity of Methyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetate are crucial for its effective use in organic synthesis. The compound is known to be stable under standard storage conditions, with minimal degradation over time. Its reactivity can be influenced by factors such as temperature, solvent, and the presence of other reagents. Long-term studies have shown that Methyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetate maintains its efficacy in facilitating cross-coupling reactions, with no significant loss of activity observed over extended periods .

Dosage Effects in Animal Models

While specific studies on the dosage effects of Methyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetate in animal models are limited, general principles of boronic ester toxicity can be applied. At low doses, the compound is expected to be relatively non-toxic, given its stability and reactivity. At higher doses, potential toxic effects may arise due to the accumulation of boron-containing metabolites. These effects could include disruptions in cellular metabolism and enzyme function, leading to adverse physiological outcomes .

Metabolic Pathways

Methyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetate is involved in metabolic pathways related to organic synthesis. The compound interacts with enzymes such as palladium catalysts, facilitating the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This process involves the transfer of the boron moiety to an aryl halide, resulting in the formation of a new organic molecule. The metabolic flux and levels of metabolites can be influenced by the efficiency and selectivity of these reactions .

Transport and Distribution

Within cells and tissues, the transport and distribution of Methyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetate are influenced by its chemical properties. The compound is likely to be transported via passive diffusion, given its relatively small size and lipophilic nature. Binding proteins and transporters may also play a role in its distribution, facilitating its movement across cellular membranes and into specific compartments. The localization and accumulation of the compound can impact its reactivity and efficacy in biochemical reactions .

Subcellular Localization

The subcellular localization of Methyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetate is determined by its chemical structure and interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its interaction with palladium catalysts may occur in the cytoplasm or within organelles involved in metabolic processes. The localization of the compound can influence its activity and function in biochemical reactions .

特性

IUPAC Name |

methyl 2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO4/c1-14(2)15(3,4)20-16(19-14)12-8-6-7-11(9-12)10-13(17)18-5/h6-9H,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLPDNEGFSINGPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90455161 | |

| Record name | METHYL 2-(3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL)ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90455161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478375-42-7 | |

| Record name | METHYL 2-(3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL)ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90455161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-Methoxy-2-oxoethyl)phenylboronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(5-Carboxypentyl)-1,1,2-trimethyl-1H-benz[e]indolium bromide](/img/structure/B1310541.png)

![Pyrazolo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B1310561.png)